molecular formula C12H13NS B13203382 (1S)-1-(4-thien-2-ylphenyl)ethanamine

(1S)-1-(4-thien-2-ylphenyl)ethanamine

Cat. No.: B13203382
M. Wt: 203.31 g/mol
InChI Key: CZPBHPBBSDXKIG-VIFPVBQESA-N
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Description

(1S)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine is an organic compound that features a thiophene ring attached to a phenyl group, which is further connected to an ethanamine moiety

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

(1S)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine moiety allows for potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

(1S)-1-(4-thiophen-2-ylphenyl)ethanamine

InChI

InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3/t9-/m0/s1

InChI Key

CZPBHPBBSDXKIG-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CC=CS2)N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CS2)N

Origin of Product

United States

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